2-Fluoroquinoline
Overview
Description
2-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Mechanism of Action
Target of Action
The primary targets of 2-Fluoroquinoline, a member of the fluoroquinolones class, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication and are essential for bacterial survival .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positive supercoils respectively . These processes are crucial for DNA replication, transcription, and recombination. Therefore, the inhibition of these enzymes disrupts these processes, leading to cell death .
Pharmacokinetics
Fluoroquinolones, including this compound, have advantageous pharmacokinetic properties such as high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes crucial for DNA replication, it causes DNA damage and ultimately leads to bacterial cell death .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by environmental conditions. For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Furthermore, factors such as pH levels and the presence of divalent cations can affect the activity of fluoroquinolones .
Safety and Hazards
Future Directions
Fluoroquinolones, including 2-Fluoroquinoline, have been found to have potential applications in the treatment of various diseases. The future directions of fluoroquinolones are on nucleus that may be valuable target site to increase the potency, efficacy, and decrease side effects of fluoroquinolones . They have been used in the treatment of bacterial infections, and there is growing interest in their potential use in antitubercular and anticancer therapies .
Biochemical Analysis
Biochemical Properties
The target molecules of quinolones and fluoroquinolones, including 2-Fluoroquinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are involved in DNA replication, and the interaction of this compound with these enzymes can influence biochemical reactions .
Cellular Effects
Fluoroquinolones, including this compound, have been found to cause mitochondrial dysfunction, which can contribute to organ toxicity . This can have various effects on different types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction at the molecular level can lead to changes in gene expression and can involve binding interactions with biomolecules and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways that involve bacterial gyrase and topoisomerase IV enzymes . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by its interaction with bacterial gyrase and topoisomerase IV enzymes . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroquinoline undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of fluorinated quinoline derivatives with various functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoroquinoline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 3-Fluoroquinoline
- 4-Fluoroquinoline
- 5-Fluoroquinoline
Comparison: 2-Fluoroquinoline is unique due to the position of the fluorine atom on the quinoline ring, which influences its reactivity and biological activity. Compared to other fluorinated quinolines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industry .
Properties
IUPAC Name |
2-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPLDKPYLYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206729 | |
Record name | 2-Fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-21-2 | |
Record name | 2-Fluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoroquinoline in organic synthesis?
A: this compound serves as a valuable building block for synthesizing more complex molecules, particularly within the realm of pharmaceutical research. Its reactivity stems from the fluorine atom, which can be substituted by various nucleophiles. For instance, [] describes its use in synthesizing 3-arylquinolines, a class of compounds exhibiting pharmaceutical relevance. The reaction proceeds via nucleophilic aromatic substitution (SNAr) with thiophenols, catalyzed by Cinchona alkaloid-derived ureas.
Q2: How efficient is the synthesis of this compound using halogen exchange?
A: [] details a method for synthesizing this compound via halogen exchange, achieving a yield of 60%. This process involves reacting 2-chloroquinoline with anhydrous potassium fluoride in dimethyl sulfone. Interestingly, this method proved more effective for this compound than for 2-Fluoropyridine, highlighting the influence of the substrate structure on reaction efficiency.
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